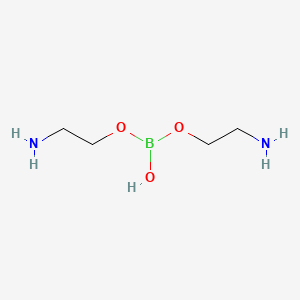
Bis(2-aminoethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl)borate is an organic compound with the chemical formula C4H13BN2O3. It is obtained by the reaction of diethanolamine and boric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bis(2-aminoethyl)borate typically involves the reaction of diethanolamine with boric acid. The general method includes dissolving diethanolamine and boric acid in a suitable solvent and reacting them at an appropriate temperature and reaction time to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-aminoethyl)borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of borate esters, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Bis(2-aminoethyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as drug delivery systems and diagnostic tools.
Industry: It is used as an additive in lubricants to improve their tribological properties.
Mécanisme D'action
The mechanism by which bis(2-aminoethyl)borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethoxydiphenyl borate: Known for its use as an inhibitor of inositol trisphosphate receptors and its role in calcium signaling.
Bortezomib: A boron-based compound used as an anticancer drug.
Uniqueness
Bis(2-aminoethyl)borate stands out due to its unique combination of properties, including its ability to form stable complexes and its versatility in various chemical reactions. Its applications in different fields further highlight its significance.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
22232-01-5 |
|---|---|
Formule moléculaire |
C4H13BN2O3 |
Poids moléculaire |
147.97 g/mol |
Nom IUPAC |
bis(2-aminoethoxy)borinic acid |
InChI |
InChI=1S/C4H13BN2O3/c6-1-3-9-5(8)10-4-2-7/h8H,1-4,6-7H2 |
Clé InChI |
UKSJHEHERZWQRA-UHFFFAOYSA-N |
SMILES canonique |
B(O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


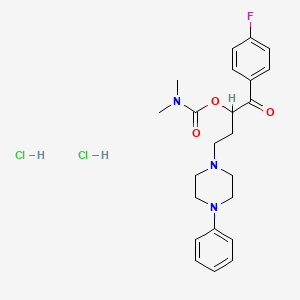
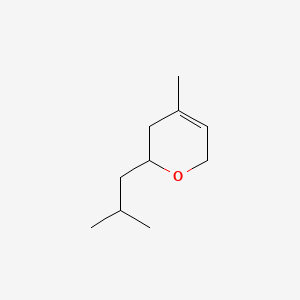
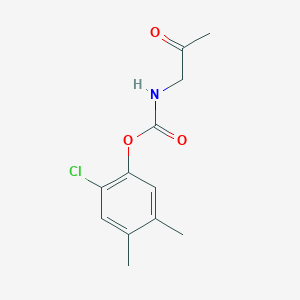
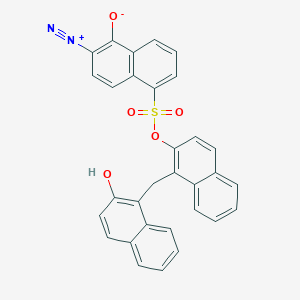
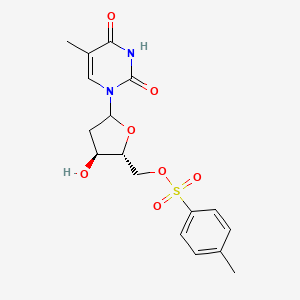
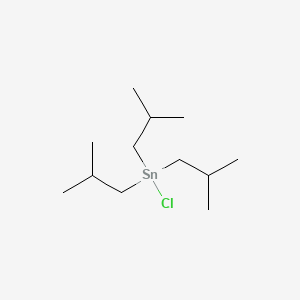
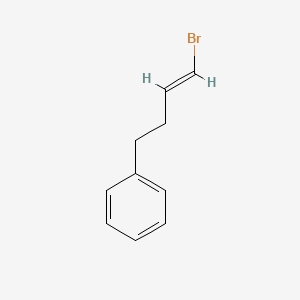
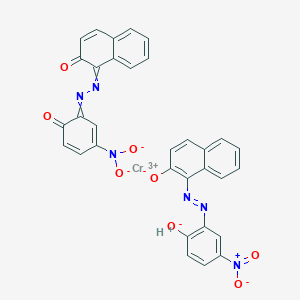
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
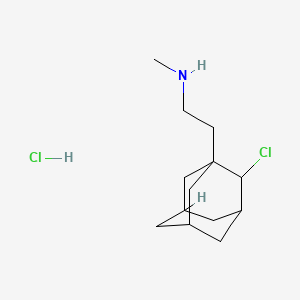
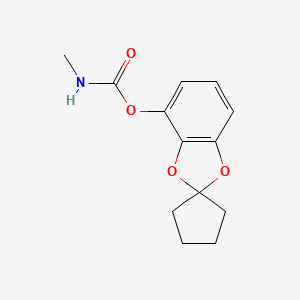

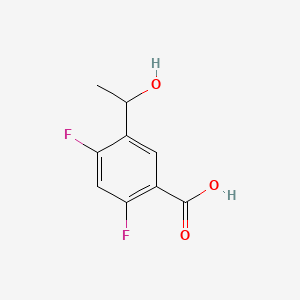
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
